1-(2-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide or the cyclization of diethanolamine with ammonia.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Phenylmethoxyphenyl Group: This step involves the reaction of a phenylmethoxyphenyl derivative with the piperazine ring, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: A simpler derivative with similar structural features.
1-(3-Phenylmethoxyphenyl)piperazine: Another related compound with a different substitution pattern.
Uniqueness
1-(2-Fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications compared to other piperazine derivatives .
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O/c25-23-11-4-5-12-24(23)27-15-13-26(14-16-27)18-21-9-6-10-22(17-21)28-19-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQYNCMTJXJGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385845 |
Source
|
Record name | 1-(2-fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-05-3 |
Source
|
Record name | 1-(2-fluorophenyl)-4-[(3-phenylmethoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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